molecular formula C20H22ClFN4O B2612455 2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide CAS No. 2034410-62-1

2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

Cat. No.: B2612455
CAS No.: 2034410-62-1
M. Wt: 388.87
InChI Key: SIJUXJNWWMCRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS 2034410-62-1) is a synthetic small molecule with a molecular formula of C20H22ClFN4O and a molecular weight of 388.87 g/mol . This benzamide derivative features a complex heterocyclic structure, incorporating a tetrahydroquinazoline scaffold linked to a chloro-fluoro substituted benzamide via a piperidine ring. Its calculated properties include a Topological Polar Surface Area of 58.1 Ų and an XLogP3 value of 4.1, suggesting moderate lipophilicity . The distinct molecular architecture of this compound is characteristic of scaffolds investigated for modulating protein-protein interactions and enzyme activity in biochemical research. Heterocyclic compounds containing quinazoline and piperidine motifs, similar to this benzamide, have been identified as valuable chemical probes in kinase research, particularly as inhibitors of protein domains such as the polo-box domain (PBD) of polo-like kinase 1 (Plk1) . Such inhibitors represent a promising avenue for the development of targeted anticancer agents, as they can selectively disrupt a subset of essential kinase functions with potential for greater specificity than traditional ATP-competitive inhibitors . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or precision tool for hit-to-lead optimization campaigns, molecular screening assays, and structure-activity relationship (SAR) studies in medicinal chemistry and chemical biology.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O/c21-15-5-3-6-16(22)18(15)20(27)25-13-8-10-26(11-9-13)19-14-4-1-2-7-17(14)23-12-24-19/h3,5-6,12-13H,1-2,4,7-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJUXJNWWMCRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzamide intermediate.

    Formation of the Tetrahydroquinazoline Moiety: The tetrahydroquinazoline ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and tetrahydroquinazoline moieties.

    Cyclization Reactions: The tetrahydroquinazoline ring can be further modified through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Lead Compound Development : The compound serves as a promising lead for developing new pharmaceuticals. Its ability to interact with specific receptors or enzymes makes it suitable for targeting various diseases, particularly those related to neurological disorders and cancer.

Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain benzamide analogues have shown effectiveness against resistant bacterial strains, suggesting potential applications in combating antibiotic resistance .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various benzamide derivatives, compounds similar to 2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating the potential for clinical applications in treating infections .

Biological Studies

Protein Interaction Studies : The compound can be utilized to investigate its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Mechanism of Action : The interaction of this compound with specific molecular targets can modulate biological pathways. This modulation may lead to various pharmacological effects beneficial in treating diseases.

Material Science Applications

Development of Novel Materials : The unique chemical structure of this compound allows for exploration in material science. Researchers are investigating its properties for developing materials with specific characteristics such as fluorescence or conductivity.

Potential Applications

  • Fluorescent Materials : Due to the presence of halogen substituents (chlorine and fluorine), the compound may exhibit unique optical properties suitable for applications in sensors or imaging technologies.
  • Conductive Polymers : The incorporation of the piperidinyl-tetrahydroquinazoline moiety could enhance the conductivity of polymer matrices for electronic applications.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other benzamide derivatives, particularly those with nitrogen-containing heterocycles.

Substituent Analysis

  • The tetrahydroquinazolin-piperidinyl group adds steric bulk and hydrogen-bonding capacity due to its amine groups .
  • 2-Chloro-N-{4-[4-(2-Thienylcarbonyl)-1-Piperazinyl]Phenyl}Benzamide (CAS 674296-57-2) : Features a thienylcarbonyl-piperazinyl-phenyl substituent. The thiophene ring may enhance π-π stacking interactions, while the piperazine moiety offers conformational flexibility .
  • 2-Chloro-N-[2-(4-Benzyl-1-Piperazinyl)Ethyl]Benzamide : Includes a benzyl-piperazinyl-ethyl chain, which could improve lipid solubility and membrane permeability compared to the target’s bicyclic system .
  • 2,6-Dimethoxy-N-(2-Pyrimidinyl)Benzamide : Substituted with methoxy groups (electron-donating) and a pyrimidinyl group, favoring interactions with polar or aromatic residues in target proteins .

Molecular Weight and Formula

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₁₉ClFN₅O* ~407.85 2-Cl, 6-F, tetrahydroquinazolin-piperidinyl
2-Chloro-N-{4-[4-(2-thienylcarbonyl)-...} C₂₂H₂₀ClN₃O₂S 425.93 2-Cl, thienylcarbonyl-piperazinyl-phenyl
2-Chloro-N-[2-(4-benzyl-1-piperazinyl)ethyl] C₂₀H₂₃ClN₄O† ~378.88 2-Cl, benzyl-piperazinyl-ethyl
2,6-Dimethoxy-N-(2-pyrimidinyl)benzamide C₁₄H₁₄N₃O₃ ~280.29 2,6-OCH₃, pyrimidinyl

*Calculated based on structural interpretation; †Estimated from formula.

Research Findings and Limitations

While the provided evidence identifies structural analogs, detailed pharmacological or biochemical data (e.g., IC₅₀, solubility, toxicity) are absent. The comparison above relies on inferred properties from substituent effects and molecular features. Further studies are required to validate these hypotheses experimentally.

Biological Activity

2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity based on diverse research findings and case studies, focusing on its mechanisms of action, efficacy against various targets, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H22_{22}ClFN4_{4}O
  • Molecular Weight : 388.9 g/mol
  • CAS Number : 2034410-62-1

Research indicates that this compound functions primarily as an inhibitor of human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike traditional topoII poisons that enhance DNA cleavage, this compound inhibits topoII function without intercalating into DNA. This unique mechanism may reduce the risk of secondary leukemias associated with conventional topoII inhibitors .

Anticancer Activity

The compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:

  • IC50_{50} values for inhibition of DNA relaxation were reported at 2 μM for compound ARN-21934 (a related tetrahydroquinazoline derivative), showcasing its potential as a lead compound in cancer therapy .

Antiviral Activity

In studies involving HIV-1, derivatives similar to this compound demonstrated potent activity against wild-type and resistant strains of the virus. The compounds showed up to picomolar activity in enzyme assays targeting HIV reverse transcriptase .

Comparative Efficacy

The efficacy of this compound can be compared with other known inhibitors:

Compound NameTargetIC50_{50}Mechanism
ARN-21934TopoII2 μMNon-intercalating inhibitor
EtoposideTopoII120 μMTopoII poison
2-Cl-6-F-S-DABOsHIV RTPicomolarInhibitor

Case Studies

  • Topoisomerase II Inhibition : A study found that tetrahydroquinazoline derivatives inhibited topoIIα selectively over topoIIβ and showed broad antiproliferative activity toward cultured human cancer cells. The results suggest that modifications to the tetrahydroquinazoline core can enhance selectivity and potency against cancer cells .
  • Antiviral Studies : Another study highlighted the effectiveness of compounds with similar structures in inhibiting HIV replication in vitro, demonstrating their potential as antiviral agents against resistant strains .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling the benzamide core with the tetrahydroquinazolin-piperidine moiety. A common approach includes:

  • Step 1: Preparation of the tetrahydroquinazolin-piperidine intermediate via cyclocondensation of substituted amines with carbonyl derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Activation of the benzamide carboxyl group using coupling agents like HATU or EDC, followed by amide bond formation with the piperidine amine group .
  • Optimization: Use statistical experimental design (e.g., factorial designs) to identify critical parameters (temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can reduce the number of experiments while maximizing yield .

Basic: How can researchers validate the structural integrity of this compound, particularly distinguishing between regioisomers or stereochemical variants?

Methodological Answer:

  • NMR Analysis: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. For example, the fluorine atom at position 6 on the benzamide ring causes distinct splitting patterns in aromatic proton signals .
  • X-ray Crystallography: Resolve ambiguities in piperidine or tetrahydroquinazolin ring conformations. Comparative analysis with reference standards (e.g., from pharmacopeial guidelines) ensures accuracy .
  • Mass Spectrometry (HRMS): Confirm molecular weight and detect impurities (e.g., residual chlorine isotopes in ESI-MS) .

Advanced: How can conflicting bioactivity data (e.g., IC50_{50}50​ variability in kinase assays) be resolved for this compound?

Methodological Answer:

  • Assay Replication: Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Kinase Profiling: Use broad-panel kinase screening (e.g., Eurofins KinaseProfiler) to identify off-target interactions that may skew results .
  • Structural Dynamics: Perform molecular dynamics simulations (e.g., using GROMACS) to assess binding pocket flexibility. Contradictions may arise from conformational changes in the tetrahydroquinazolin moiety under varying pH or ionic conditions .

Advanced: What computational strategies are effective for predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism Tools: Use ADMET predictors (e.g., Schrödinger’s QikProp) to identify labile sites. The fluorine atom may reduce oxidative metabolism, while the piperidine ring could be prone to CYP3A4-mediated N-dealkylation .
  • Docking Studies: Map interactions with cytochrome P450 enzymes using AutoDock Vina. Focus on steric clashes between the tetrahydroquinazolin group and heme iron, which may impede oxidation .
  • Experimental Validation: Compare computational predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification: Although specific GHS classification is unavailable for this compound, analogs with chloro/fluoro groups often require handling as irritants (Category 2) .
  • PPE: Use nitrile gloves, lab coats, and fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides).
  • Waste Disposal: Quench reactive intermediates (e.g., excess coupling agents) with aqueous sodium bicarbonate before disposal .

Advanced: How can researchers design experiments to elucidate the role of the tetrahydroquinazolin-piperidine moiety in target binding?

Methodological Answer:

  • SAR Studies: Synthesize analogs with modified piperidine substituents (e.g., methyl vs. ethyl groups) and compare binding affinities via surface plasmon resonance (SPR) .
  • Photoaffinity Labeling: Introduce a photoactivatable group (e.g., diazirine) to the benzamide core. Crosslinking followed by proteolytic digestion and LC-MS/MS identifies proximal amino acid residues .
  • Free Energy Perturbation (FEP): Compute relative binding energies of analogs using FEP simulations in explicit solvent models (e.g., Desmond) to prioritize synthetic targets .

Basic: What chromatographic methods are optimal for purity analysis and impurity profiling?

Methodological Answer:

  • HPLC Conditions: Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of acetonitrile/water (+0.1% formic acid) at 1 mL/min. Monitor at 254 nm for chloro/fluoro aromatic absorption .
  • Impurity Tracking: Compare retention times with spiked standards (e.g., dehalogenated byproducts). For trace quantification, employ UPLC-MS with a limit of detection (LOD) ≤ 0.1% .

Advanced: How can AI-driven tools enhance reaction optimization for large-scale synthesis?

Methodological Answer:

  • Automated DoE: Platforms like Sigmarule integrate AI with factorial designs to predict optimal conditions (e.g., solvent ratio, catalyst loading) from sparse datasets .
  • Real-Time Analytics: Couple PAT (Process Analytical Technology) tools (e.g., ReactIR) with machine learning models to adjust parameters dynamically during synthesis .
  • Retrosynthetic Planning: Use ASKCOS or IBM RXN to propose alternative routes that avoid hazardous intermediates (e.g., chloromethyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.